Sulfonation Regioselectivity: Preserved C3 Reactivity vs. Inert 2,3-Dimethylindole
1,2-Dimethylindole undergoes smooth sulfonation exclusively at the C3 position, sharing this regioselectivity with indole, 1-methylindole, and 2-methylindole [1]. In stark contrast, 2,3-dimethylindole—where the C3 position is also methyl-blocked—exhibits no reaction under identical sulfonation conditions (pyridinium-1-sulfonate in refluxing pyridine) [1]. This binary functional divergence (reactive vs. completely inert) demonstrates that the C2 methylation in 1,2-dimethylindole does not impair C3 electrophilic substitution, provided C3 remains unsubstituted.
| Evidence Dimension | Sulfonation reactivity at C3 position |
|---|---|
| Target Compound Data | Smooth sulfonation at C3 |
| Comparator Or Baseline | 2,3-Dimethylindole: No reaction |
| Quantified Difference | Reactive vs. completely unreactive (binary outcome) |
| Conditions | Pyridinium-1-sulfonate in refluxing pyridine |
Why This Matters
Users requiring C3-functionalized indoles with N1 and C2 protection must select 1,2-dimethylindole over 2,3-dimethylindole, which is synthetically inert under these electrophilic conditions.
- [1] Terentyev, A. P.; et al. The Sulphonation of Indole and Some of Its Simple Alkyl Derivatives. Tetrahedron 1973, 29 (4), 669-672. View Source
